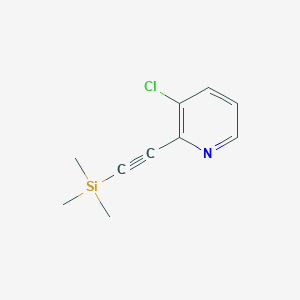

3-Chloro-2-trimethylsilanylethynyl-pyridine

CAS No.: 216979-76-9

Cat. No.: VC4258215

Molecular Formula: C10H12ClNSi

Molecular Weight: 209.75

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 216979-76-9 |

|---|---|

| Molecular Formula | C10H12ClNSi |

| Molecular Weight | 209.75 |

| IUPAC Name | 2-(3-chloropyridin-2-yl)ethynyl-trimethylsilane |

| Standard InChI | InChI=1S/C10H12ClNSi/c1-13(2,3)8-6-10-9(11)5-4-7-12-10/h4-5,7H,1-3H3 |

| Standard InChI Key | VZHFUVHBBXLELQ-UHFFFAOYSA-N |

| SMILES | C[Si](C)(C)C#CC1=C(C=CC=N1)Cl |

Introduction

3-Chloro-2-trimethylsilanylethynyl-pyridine is a compound that belongs to the categories of organosilicon and heterocyclic compounds. It features a pyridine ring with a chlorine atom at the 3-position and a trimethylsilyl ethynyl group at the 2-position. This compound is of interest in synthetic organic chemistry and has potential applications in pharmaceutical research due to its versatile chemical structure, which allows for various interactions and modifications.

Synthesis of 3-Chloro-2-trimethylsilanylethynyl-pyridine

The synthesis of 3-Chloro-2-trimethylsilanylethynyl-pyridine typically involves the reaction between 3-chloropyridine and trimethylsilylacetylene. This reaction requires a base, such as sodium hydride or potassium carbonate, to facilitate the deprotonation of the acetylene, enabling it to react with the electrophilic pyridine derivative.

Synthesis Conditions:

-

Reactants: 3-chloropyridine and trimethylsilylacetylene

-

Base: Sodium hydride or potassium carbonate

-

Purpose of Base: To deprotonate the acetylene

Potential Applications

This compound is significant in drug design due to its polar and nonpolar regions, which allow for various interactions. It can undergo several types of chemical reactions, making it versatile for developing more complex structures in medicinal chemistry.

Applications:

-

Drug Design: Suitable due to its polar and nonpolar regions.

-

Medicinal Chemistry: Versatile for developing complex structures.

Future Directions:

-

Synthetic Organic Chemistry: Further exploration of its reactivity.

-

Pharmaceutical Applications: Investigation into its biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume